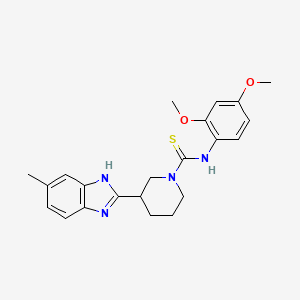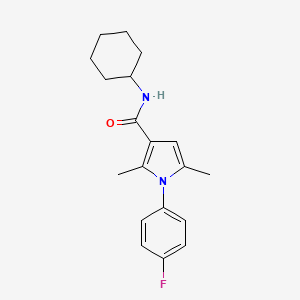
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide is a member of pyrroles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide, and its derivatives have been extensively studied for their synthesis processes and potential biological activities. One study focuses on the efficient synthesis of a closely related compound, N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide, emphasizing its role as a key intermediate in the synthesis of atorvastatin, an effective HMG-CoA reductase inhibitor. The synthesis involves key steps such as 1,3-dipolar cycloaddition and N-debenzylation (Pandey & Rao, 2004).
Another study highlights the synthesis and antimicrobial activity of novel derivatives containing biologically active sulfonamide moieties. The synthesized compounds displayed significant antimicrobial activity against a range of bacteria and fungi, with some compounds showing higher activity compared to reference drugs. Molecular modeling suggested that these compounds bind similarly to a co-crystallized ligand within the active site of dihydropteroate synthase (Ghorab et al., 2017).
Inhibitory and Cytotoxic Effects
Compounds structurally related to N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide have demonstrated significant inhibitory and cytotoxic effects in various studies. For instance, certain pyrazole derivatives were designed, synthesized, and evaluated for their topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines. Among these, one compound showed superior cytotoxicity, and the overall study provided insights into the binding modes of these compounds (Alam et al., 2016).
Another study focused on synthesizing and evaluating functionalized indoles for their antimycobacterial and anticancer activities. Some of the synthesized compounds displayed promising activity against Mycobacterium tuberculosis and various cancer cell lines, offering potential for designing new anti-cancer agents (Cihan-Üstündağ & Çapan, 2012).
Electrochemical Properties
The electrochemical properties of related compounds also hold significant interest. A study on electroactive polyamides with bis(diphenylamino)-fluorene units revealed remarkable solubility, thermal stability, and reversible electrochromic characteristics. These materials showed potential for applications requiring multicolor electrochromic characteristics and fluorescence modulation (Sun et al., 2016).
Eigenschaften
Produktname |
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide |
|---|---|
Molekularformel |
C19H23FN2O |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C19H23FN2O/c1-13-12-18(19(23)21-16-6-4-3-5-7-16)14(2)22(13)17-10-8-15(20)9-11-17/h8-12,16H,3-7H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
GHKAEQQTNJGAAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NC3CCCCC3 |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



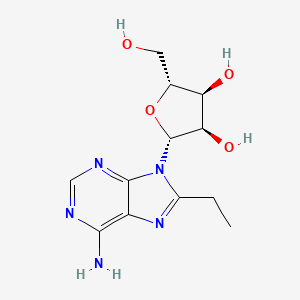
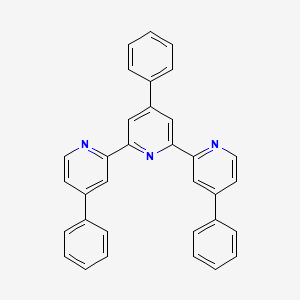
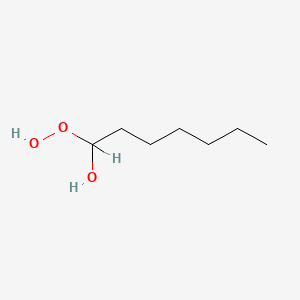



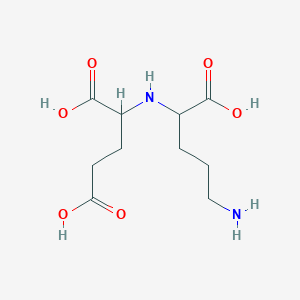
![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1229777.png)
![1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B1229779.png)
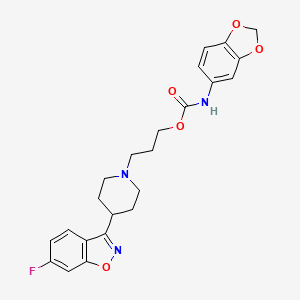
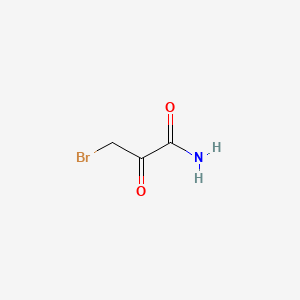
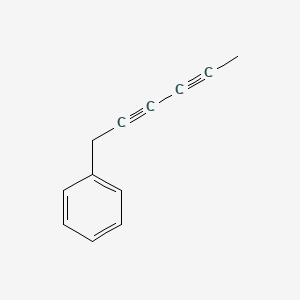
![1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B1229790.png)
